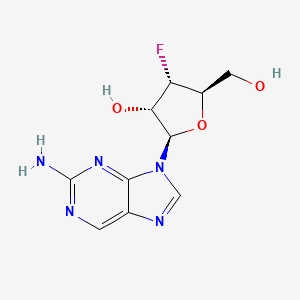

(2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol

Description

(2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.

Properties

Molecular Formula |

C10H12FN5O3 |

|---|---|

Molecular Weight |

269.23 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(2-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12FN5O3/c11-6-5(2-17)19-9(7(6)18)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

SARAHSXQPRQRAM-JXOAFFINSA-N |

Isomeric SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the tetrahydrofuran ring, followed by the introduction of the purine base and the fluorine atom. Common reagents used in these steps include protecting groups, fluorinating agents, and coupling reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution may result in various functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, nucleoside analogs are often used to study DNA and RNA synthesis, repair, and function. They can serve as probes to investigate the mechanisms of nucleic acid metabolism.

Medicine

Medicinally, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. They can inhibit viral replication or interfere with cancer cell proliferation by incorporating into nucleic acids and causing chain termination or mutations.

Industry

In the pharmaceutical industry, such compounds are essential for drug discovery and development. They are used in high-throughput screening assays to identify potential therapeutic candidates.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by causing chain termination or inducing mutations. This can inhibit viral replication or cancer cell proliferation.

Molecular Targets and Pathways

The primary molecular targets are the enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. The pathways affected include DNA replication, transcription, and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine (F-ara-A): Another fluorinated nucleoside analog with antiviral and anticancer properties.

2’-Deoxy-2’-fluoro-β-D-arabinofuranosylcytosine (F-ara-C): Used in the treatment of certain cancers.

Uniqueness

(2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxymethyl group. These features may confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.

Biological Activity

The compound (2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol , often referred to as a purine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₃N₅O₄F

- Molecular Weight : 267.24 g/mol

- CAS Number : 4546-54-7

The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides, allowing it to interact with various biological targets. Key mechanisms include:

- Inhibition of Nucleoside Transporters : The compound can inhibit nucleoside transporters, affecting nucleic acid synthesis and cellular proliferation.

- Antiviral Activity : It exhibits potential antiviral effects by mimicking natural substrates in viral replication processes.

- Enzyme Inhibition : The presence of the amino purine structure allows it to act as an inhibitor for enzymes involved in nucleotide metabolism.

Biological Activity Profiles

| Biological Activity | Description |

|---|---|

| Antiviral | Inhibits viral replication through interference with nucleic acid synthesis. |

| Antitumor | Shows potential in inhibiting tumor cell growth by disrupting nucleotide metabolism. |

| Immunomodulatory | Modulates immune responses, potentially enhancing or suppressing certain pathways. |

Case Study 1: Antiviral Properties

A study investigated the antiviral efficacy of this compound against various RNA viruses. The results indicated a significant reduction in viral load in treated cell lines compared to controls, suggesting its potential as a therapeutic agent in viral infections.

Case Study 2: Antitumor Activity

Research focusing on the compound's effects on cancer cell lines demonstrated that it induced apoptosis in a dose-dependent manner. The study reported IC50 values indicating effective inhibition of cell proliferation at concentrations that were non-toxic to normal cells.

Case Study 3: Immunomodulation

Another study explored the immunomodulatory effects of this compound on macrophage activation. Results showed enhanced production of pro-inflammatory cytokines when macrophages were exposed to the compound, indicating its role in modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.